molecular formula C6H14ClN B13151525 rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride

rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride

Cat. No.: B13151525
M. Wt: 135.63 g/mol
InChI Key: RDKBTPFACIKRQD-RIHPBJNCSA-N
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Description

rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride: is a chiral compound with the molecular formula C6H14ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of two methyl groups at the 2 and 4 positions, and it exists as a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method is the cyclization of suitable precursors under controlled conditions to ensure the correct stereochemistry. For example, the use of zinc and magnesium enolates in a 5-exo-tet ring closure reaction can yield the desired product with high diastereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar diastereoselective methods. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

    (2R,4R)-2,4-Dimethylpyrrolidine hydrochloride: Another stereoisomer with different spatial arrangement of the methyl groups.

    (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride: A stereoisomer with both methyl groups in the opposite configuration.

    (2S,4R)-2,4-Dimethylpyrrolidine hydrochloride: Another stereoisomer with a different configuration.

Uniqueness: rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. This makes it valuable in applications where chiral specificity is crucial .

Properties

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

IUPAC Name

(2R,4S)-2,4-dimethylpyrrolidine;hydrochloride

InChI

InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1

InChI Key

RDKBTPFACIKRQD-RIHPBJNCSA-N

Isomeric SMILES

C[C@H]1C[C@H](NC1)C.Cl

Canonical SMILES

CC1CC(NC1)C.Cl

Origin of Product

United States

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